molecular formula C13H10NNaO2 B3275327 Sodium phenylanthranilate CAS No. 6232-32-2

Sodium phenylanthranilate

Cat. No. B3275327
CAS RN: 6232-32-2
M. Wt: 235.21 g/mol
InChI Key: QRZLFADKWPZKLN-UHFFFAOYSA-M
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Description

Synthesis Analysis

There are studies on the synthesis of metal anthranilate complexes, which involve anthranilic acid, a compound related to phenylanthranilate . These studies discuss the synthesis of various metal anthranilate complexes and their potential applications .

Scientific Research Applications

1. Corrosion Inhibition and Passivation

Sodium phenylanthranilate demonstrates a significant passivating effect on iron in neutral solutions. Studies by Bober, Kuznetsov, and Andreeva (2008) revealed its efficacy in preventing local depassivation by chlorides and enhancing the adsorption of inhibiting anions on both reduced and oxidized iron surfaces. This indicates its potential as a corrosion inhibitor in various applications, including industrial and structural engineering contexts (Bober, Kuznetsov, & Andreeva, 2008).

2. Adsorption Properties

Research also explores the adsorption characteristics of sodium phenylanthranilate. For example, Kuznetsov, Andreeva, Sokolova, and Bulgakova (2003) studied its adsorption along with sodium oleate on passive iron, demonstrating its high adsorption energy. These findings are crucial for understanding its behavior in various chemical environments, potentially impacting industries like water treatment and surface coatings (Kuznetsov, Andreeva, Sokolova, & Bulgakova, 2003).

3. Chemical Synthesis

In the field of chemical synthesis, sodium phenylanthranilate is used as a reactant or catalyst. Girisha, Srinivasa, and Gowda (2006) described its role in the synthesis of N-phenylanthranilic acid derivatives, highlighting an environmentally friendly method for producing these compounds. This application is vital in pharmaceuticals and organic chemistry (Girisha, Srinivasa, & Gowda, 2006).

4. Analytical Applications

Sodium phenylanthranilate is used in analytical chemistry for the determination of certain metals. Nassab, Bakhshi, and Amini (2014) demonstrated its use as a complexing agent in the adsorptive cathodic stripping voltammetric determination of uranium(VI), offering a sensitive and precise method for uranium analysis in environmental samples (Nassab, Bakhshi, & Amini, 2014).

Safety And Hazards

The safety data sheets for related compounds suggest that they can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

sodium;2-anilinobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.Na/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9,14H,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZLFADKWPZKLN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10NNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium phenylanthranilate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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